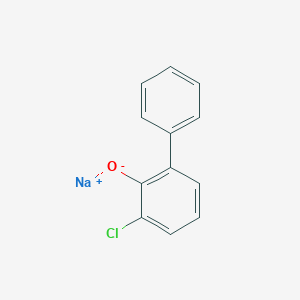

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

概要

説明

Synthesis Analysis

The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc has been achieved through different methods, including conventional and "one pot" solventless microwave-assisted methods, which have shown interesting comparative results in the formation of this complex and its derivatives (Calderón et al., 2012).

Molecular Structure Analysis

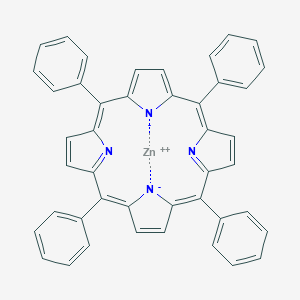

The molecular structure of this zinc complex has been analyzed through various spectroscopic techniques, revealing its square-pyramidal coordination environment defined by the porphyrin N atoms at the basal sites and a diethyl ether molecule at the apical site (Leben et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc have shown a range of interesting behaviors, including self-assembly into well-defined nanospheres and microrings (Wang et al., 2014) and nonlinear optical properties when compared with similar structures (Chniti et al., 2016).

Physical Properties Analysis

The physical properties, including the strength of the Zn-N coordination bond and the thermal and electrical conductivities of zinc porphyrin complexes, have been quantitatively assessed, offering insights into the thermal stability and conductivity of these complexes (Patiño et al., 2007).

Chemical Properties Analysis

Studies on the chemical properties have focused on the kinetics and mechanism of metal incorporation, as well as the spectral and electrochemical characteristics, demonstrating the complex's potential in various applications due to its modifiable electronic structure and reactivity (Funahashi & Tanaka, 1984).

科学的研究の応用

Nonlinear Optical Properties : ZnTPP exhibits significant nonlinear optical properties, making it suitable for applications like optical limiting. These properties have been investigated using techniques like the D4σ-Z-scan method, revealing behaviors like saturable absorption and nonlinear refraction (Chniti et al., 2016).

Interfacial Ion-Association Adsorption : The ion-association adsorption of ZnTPP at liquid-liquid interfaces has been studied, with findings indicating its enhanced adsorption in the presence of surfactants. This suggests potential applications in fields like sensor technology and environmental monitoring (Saitoh & Watarai, 1997).

Thermal and Electrical Properties : ZnTPP has been studied for its thermal stability and electrical conductivity, offering insights into its applicability in materials science, especially in areas related to thermally stable conducting materials (Allan et al., 1989).

Spectroscopic Analysis : The spectroscopic behavior of ZnTPP under various conditions, such as irradiation with visible light, has been examined. This research is relevant to the fields of photochemistry and photophysics (Makarska-Białokoz & Gładysz-Płaska, 2016).

Synthesis of Star Polymers : ZnTPP has been used as an initiator in atom transfer radical polymerization, demonstrating its utility in the synthesis of advanced polymer materials (High, Holder & Penfold, 2007).

Binding with Dimethyl Methylphosphonate (DMMP) : Studies have shown that ZnTPP can bind to DMMP, indicating its potential use in detecting and analyzing chemical warfare agents (Zhang et al., 2012).

Supramolecular Assemblies : Research has explored the self-assembly of ZnTPP with other compounds, leading to the formation of nanostructures like nanospheres and microrings. This has implications for nanotechnology and materials science (Wang et al., 2014).

Safety And Hazards

将来の方向性

The future directions of research on 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc are broad and could involve further investigation of its synthesis, properties, and potential applications . For example, research could focus on optimizing its synthesis, understanding its interactions with other molecules, and exploring its use in new technologies .

特性

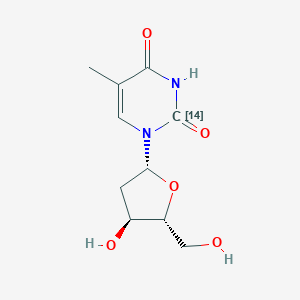

IUPAC Name |

zinc;5,10,15,20-tetraphenylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.Zn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVVGUHKLPZAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)